2-(2-oxopyrrolidin-1-yl)butanoic Acid
CAS No.: 67118-31-4
VCID: VC0195809
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-(2-Oxopyrrolidin-1-yl)butanoic acid is a compound with the molecular formula and a molecular weight of 171.19 g/mol . It features a pyrrolidine ring with a carbonyl group and a butanoic acid moiety. It is also known as Levetiracetam acid . The primary applications of this compound are in pharmaceuticals, particularly in the development of anticonvulsant drugs. Researchers are exploring its potential applications in various disease areas, but further investigation is needed to determine its efficacy and safety. This compound is related to compounds used in the treatment of neurological disorders, particularly epilepsy, due to its structural similarity to levetiracetam, an anticonvulsant medication. Research indicates that derivatives of 2-(2-Oxopyrrolidin-1-yl)butanoic acid exhibit significant biological activity, including modulation of neurotransmitter release and potential neuroprotective properties. It has been noted to have psychotropic and cerebroprotective effects. Other names for isomers of 2-(2-Oxopyrrolidin-1-yl)butanoic acid include (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid and (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid . |
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CAS No. | 67118-31-4 |
Product Name | 2-(2-oxopyrrolidin-1-yl)butanoic Acid |
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
IUPAC Name | 2-(2-oxopyrrolidin-1-yl)butanoic acid |
Standard InChI | InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
Standard InChIKey | IODGAONBTQRGGG-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N1CCCC1=O |
Canonical SMILES | CCC(C(=O)O)N1CCCC1=O |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | 1-ethyl-2-oxo-1-pyrrolidine acetic acid 2-(2-oxopyrrolidin-1-yl)butanoic acid 2-pyrrilidone-N-butyric acid Imp-2 cpd |
PubChem Compound | 10464751 |
Last Modified | Aug 15 2023 |
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